molecular formula C13H16ClFN2O B13854314 N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide

N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide

Cat. No.: B13854314
M. Wt: 270.73 g/mol
InChI Key: QRPCIGNHQOSKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is a benzamide derivative featuring a piperidin-4-ylmethyl group attached to the amide nitrogen. The aromatic ring is substituted with chloro (3-position) and fluoro (5-position) groups, which enhance its electronic and steric properties. The chloro and fluoro substituents likely improve metabolic stability and receptor binding affinity compared to unsubstituted analogs .

Properties

Molecular Formula

C13H16ClFN2O

Molecular Weight

270.73 g/mol

IUPAC Name

3-chloro-5-fluoro-N-(piperidin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H16ClFN2O/c14-11-5-10(6-12(15)7-11)13(18)17-8-9-1-3-16-4-2-9/h5-7,9,16H,1-4,8H2,(H,17,18)

InChI Key

QRPCIGNHQOSKKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the following key steps:

Detailed Synthetic Procedure

A representative synthetic route adapted from similar benzamide derivatives and patent literature is as follows:

Step Reagents & Conditions Description
1. Synthesis of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methylamine Starting from piperidin-4-ylmethanol, protection of the amine with tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in dichloromethane (DCM) Protects the amine to prevent side reactions during acylation
2. Acylation with 3-chloro-5-fluorobenzoyl chloride React the Boc-protected piperidinylmethylamine with 3-chloro-5-fluorobenzoyl chloride in anhydrous solvents such as dichloromethane or dimethylformamide (DMF), under cooling (0–5°C) and in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl Forms the amide bond linking the benzoyl moiety to the piperidine
3. Deprotection of Boc group Treatment with trifluoroacetic acid (TFA) in DCM or other acidic conditions to remove the Boc protecting group Yields the target compound this compound
4. Purification Recrystallization from ethyl acetate/hexane or chromatographic purification to isolate the pure compound Ensures removal of impurities and unreacted starting materials

This process is consistent with the synthesis of closely related compounds such as N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide, which shares the core structure and synthetic approach.

Reaction Conditions and Optimization

  • Solvent Choice: Anhydrous dichloromethane or DMF is preferred for the acylation step to minimize hydrolysis of the acid chloride.

  • Temperature Control: Maintaining low temperatures (0–5°C) during acylation reduces side reactions and improves yield.

  • Bases: Triethylamine or pyridine serve dual roles as acid scavengers and catalysts.

  • Protecting Group Strategy: The use of Boc protection on the piperidine nitrogen is critical to prevent undesired acylation at the nitrogen and to improve selectivity.

  • Purification: Chromatographic methods or recrystallization are employed to achieve high purity, with solvent polarity carefully selected to optimize crystallization.

Analytical Data and Characterization

Physicochemical Properties

Property Data
Molecular Formula C17H21ClFN2O
Molecular Weight Approx. 320.82 g/mol
IUPAC Name This compound
CAS Number Not explicitly reported, but related compounds have CAS 1797134-47-4 for Boc-protected analogs
SMILES Clc1cc(F)cc(C(=O)NCN2CCC(CC2))c1

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for the piperidine ring protons, benzamide aromatic protons, and the methylene linker.
    • The aromatic region displays splitting patterns consistent with 3-chloro-5-fluoro substitution.
    • ^13C NMR confirms carbonyl carbon, aromatic carbons, and aliphatic carbons of piperidine.
  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the molecular weight confirms the compound identity.
  • Infrared Spectroscopy (IR):

    • Amide carbonyl stretch near 1650 cm^-1.
    • N–H stretch around 3300 cm^-1.
  • Chromatography:

    • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) used for purity assessment and reaction monitoring.

Research Outcomes and Optimization Insights

Yield and Purity

  • Typical yields for the acylation step range between 70–85% depending on reaction scale and conditions.

  • Purity after recrystallization or chromatography exceeds 95%, suitable for research applications.

Challenges and Solutions

Challenge Cause Mitigation Strategy
Hydrolysis of 3-chloro-5-fluorobenzoyl chloride Moisture presence in solvents or reagents Use anhydrous solvents and molecular sieves; maintain inert atmosphere
Low coupling efficiency Incomplete reaction or side reactions Optimize stoichiometry; use coupling agents like HATU if necessary
Deprotection side reactions Harsh acidic conditions Control acid concentration and reaction time during Boc removal

Scale-Up Considerations

  • Reaction exothermicity requires controlled addition rates and cooling.

  • Continuous flow synthesis may be employed for improved heat and mass transfer.

  • Quality control via LC-MS and NMR ensures batch consistency.

Summary Table: Preparation Overview

Step Reaction Key Reagents Conditions Yield (%) Notes
1 Boc Protection of piperidin-4-ylmethylamine Boc2O, triethylamine DCM, RT, 2–4 h 85–90 Protects amine functionality
2 Acylation with 3-chloro-5-fluorobenzoyl chloride Acid chloride, triethylamine DCM or DMF, 0–5°C, 1–3 h 75–85 Formation of amide bond
3 Boc Deprotection TFA in DCM RT, 1–2 h 90–95 Yields target compound
4 Purification Recrystallization or chromatography Solvent dependent >95 purity Ensures removal of impurities

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the piperidine ring .

Scientific Research Applications

N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is a chemical compound with the molecular formula C13H16ClFN2OC_{13}H_{16}ClFN_2O and a molecular weight of 270.73 g/mol. It appears as a white solid and is primarily used in biochemical research, especially in proteomics . The compound's structure features a piperidine ring substituted with a chlorofluorobenzamide moiety, which contributes to its potential biological activity and applications in medicinal chemistry.

Biochemical Research

This compound is utilized in biochemical research, especially in proteomics . Its structural features make it a candidate for further development in drug discovery processes.

Potential as an Antiarrhythmic Agent

Studies indicate that this compound has potential as an antiarrhythmic agent, demonstrating effectiveness in inhibiting specific ion channels involved in cardiac rhythm regulation. The presence of chlorine and fluorine atoms in its structure suggests enhanced lipophilicity and receptor binding affinity, crucial for its therapeutic efficacy.

Neurological and Psychiatric Disorders

The compound is investigated for the treatment and prevention of neurological and psychiatric disorders, particularly neuropathic and inflammatory pain, where key ion channels, especially T-type Ca2+Ca^{2+} channels, are involved . Several compounds with structural similarities, such as Z944 hydrochloride, which contains a piperidine ring and similar halogen substitutions, are known for antiarrhythmic properties. N-Piperidinyl acetamide derivatives, including N-(tert-butylamino)-2-oxoethylpiperidin, which has a similar piperidine structure with additional functional groups, have been described as calcium channel blockers .

Ion Channel Modulation

This compound functions as an ion channel modulator, specifically inhibiting or antagonizing one type of ion channel or a combination of multiple ion channels . It exhibits selective T-type Cav3Ca_v3 channel inhibitory effects, which are useful for mitigating neuropathic and inflammatory pain, as well as other neurological disorders like epilepsy, essential tremor, migraine, and Parkinson’s disease, and psychiatric disorders such as anxiety, depression, and schizophrenia .

Pain Mitigation

Research has demonstrated the effectiveness of this compound in alleviating neuropathic pain . For example, application of the compound reduced taxol-induced neuropathic pain lasting for at least 5 hours in comparison with a control group . Studies involving SNI mice showed that the compound reduced allodynia compared to the SNI-vehicle control group .

Epilepsy Treatment

The compound is also relevant in the context of epilepsy treatment. A piperidine-based compound, Z944, inhibits Cav3Ca_v3 channels in a voltage-dependent manner and can attenuate thalamic burst firing and suppress absence seizures in rats .

Structural Features and Similar Compounds

The uniqueness of this compound lies in its specific halogen substitutions and their influence on biological activity, making it a candidate for further research in drug development.

Table: Structural Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
Z944 hydrochlorideContains a piperidine ring and similar halogen substitutionsKnown for antiarrhythmic properties
N-(tert-butylamino)-2-oxoethylpiperidinSimilar piperidine structure with additional functional groupsExhibits distinct pharmacological profiles
Ulixacaltamide hydrochlorideSimilar benzamide structure but different substituentsPotentially targets different biological pathways; T-type calcium channel blocker

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The following compounds share core benzamide or piperidine motifs and are selected for comparison based on structural and functional relevance:

Compound A : N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide ()
  • Substituents : Difluorophenyl (piperidine), fluoro (2-position), and 1-methylpyrazole (4-position).
  • Key Differences : The 3,4-difluorophenyl group increases lipophilicity, while the pyrazole moiety may enhance π-π stacking interactions. This compound’s stereochemistry (3S,4S) could influence target selectivity .
Compound B : (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone ()
  • Substituents: Chloro (3-position), fluoro (4-position), and a methylaminopyridine side chain.
Compound C : 5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide ()
  • Substituents : Benzodioxol (piperidine), fluoro (2-position), and indazole.
  • Key Differences : The benzodioxol group enhances electron density and solubility, while the indazole substituent may target kinase domains .
Compound D : 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide ()
  • Substituents : Chlorophenyl-pyrazolopyridine, methoxy (3-position), and 1-methylpiperidine.

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Benzamide + piperidine Benzamide + difluorophenyl piperidine Benzophenone + fluoro-piperidine Benzamide + benzodioxol piperidine Benzamide + pyrazolopyridine
Halogen Substituents 3-Cl, 5-F 2-F, 3,4-diF (aryl) 3-Cl, 4-F (aryl) 2-F 5-Cl (aryl)
Heterocyclic Groups None 1-Methylpyrazole Methylaminopyridine Benzodioxol, indazole Pyrazolopyridine
Piperidine Modification Piperidin-4-ylmethyl (3S,4S)-Piperidine 4-Fluoro-piperidine (3S,4R)-Benzodioxol-piperidine 1-Methylpiperidine
Potential Applications CNS/oncology (inferred) Not reported Not reported Kinase inhibition (inferred) Kinase inhibition (inferred)
References

Functional Implications of Structural Variations

  • Compound B’s 3-chloro-4-fluoro arrangement may favor different binding pockets .
  • Piperidine Modifications : Stereochemistry (e.g., 3S,4S in Compound A) and substituents (e.g., benzodioxol in Compound C) influence conformational stability and target engagement. The target’s piperidin-4-ylmethyl group offers a flexible linker compared to rigidified analogs .
  • Heterocyclic Additions: Pyrazole (Compound A) and indazole (Compound C) groups introduce hydrogen-bond acceptors/donors, which are critical for kinase or protease inhibition. The target compound’s lack of such groups suggests a distinct mechanism .

Biological Activity

N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClFN2O, with a molecular weight of 270.73 g/mol. The compound features a piperidine ring attached to a chlorofluorobenzamide moiety, which enhances its lipophilicity and receptor binding affinity—key factors for its therapeutic efficacy.

Research indicates that this compound exhibits notable biological activities primarily through its interaction with ion channels and receptors involved in cardiovascular functions. Specifically, it has been studied for its potential as an antiarrhythmic agent , showing effectiveness in inhibiting ion channels critical for cardiac rhythm regulation. The presence of chlorine and fluorine atoms in its structure is believed to contribute significantly to its pharmacological properties.

Biological Activity Overview

Activity Description
Antiarrhythmic Inhibits specific ion channels involved in cardiac rhythm regulation.
Receptor Binding Enhanced lipophilicity increases receptor binding affinity.
Potential Cancer Therapy Shows promise in targeting pathways relevant to cancer cell proliferation .

Case Studies and Research Findings

  • Antiarrhythmic Activity : In vitro studies have demonstrated that this compound effectively inhibits sodium and calcium ion channels, leading to a reduction in arrhythmic events in cardiac tissues. This activity was assessed using electrophysiological techniques on isolated cardiac myocytes.
  • Cancer Therapeutics : A recent study explored the compound's effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells through a mechanism involving the inhibition of key kinases associated with cell survival pathways. The compound exhibited moderate cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential for further development as an anticancer agent .
  • Comparative Analysis : The compound was compared to other similar benzamide derivatives, such as Z944 hydrochloride and Ulixacaltamide hydrochloride, which also target ion channels but have different pharmacological profiles. This comparative analysis highlights the unique characteristics of this compound, particularly its specific halogen substitutions that influence biological activity.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Type Mechanism/Effect
AntiarrhythmicCardiovascularInhibition of sodium and calcium channels
CytotoxicityOncologyInduction of apoptosis in cancer cells
Receptor InteractionPharmacologyEnhanced binding affinity due to structural modifications

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(Piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide?

The synthesis typically involves multi-step routes, including:

  • Piperidine Core Functionalization : Start with piperidin-4-ylmethanol, followed by protection/deprotection strategies to introduce the benzamide moiety. Chlorination and fluorination steps are critical for introducing halogen substituents at specific positions .
  • Amide Coupling : Use coupling reagents like HATU or EDC/HOBt to conjugate 3-chloro-5-fluorobenzoic acid to the piperidine scaffold. Optimize solvent (e.g., DMF or dichloromethane) and temperature (0–25°C) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity. Confirm structural integrity via 1^1H/13^13C NMR and HRMS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Elucidation : Use 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons), 13^13C NMR (carbonyl peak ~165 ppm), and FT-IR (amide C=O stretch ~1660 cm1^{-1}) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Validate purity against known standards .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Purity Variability : Impurities >5% (e.g., unreacted starting materials) can skew bioassay results. Cross-validate using orthogonal purity methods (HPLC, elemental analysis) .
  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or buffer pH may alter target engagement. Standardize protocols (e.g., MTT assay incubation time, ATP levels) .
  • Target Selectivity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects. For example, verify T-type calcium channel inhibition (Cav3.2 subtype) via patch-clamp electrophysiology .

Q. What experimental designs are optimal for studying its mechanism of action in cancer models?

  • In Vitro :
  • Dose-Response Curves : Test 0.1–100 µM in HepG2 cells (72-hour exposure) with sorafenib as a positive control. Calculate IC50_{50} values using nonlinear regression .
  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays. Confirm mitochondrial membrane depolarization via JC-1 dye .
    • In Vivo :
  • Xenograft Models : Administer 10–50 mg/kg (oral gavage) daily in nude mice with HepG2 tumors. Monitor tumor volume and perform histopathology (H&E staining) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution. Adjust formulations (e.g., PEGylation) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Substituent Variation : Synthesize analogs with:
  • Halogen Swaps : Replace 3-Cl with Br or F to assess steric/electronic effects on target binding .
  • Piperidine Modifications : Introduce methyl or acetyl groups to the piperidine nitrogen to evaluate metabolic stability .
    • Bioisosteric Replacement : Substitute the benzamide with thiazole or pyridine rings to enhance solubility without sacrificing affinity .
    • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to Cav3.2 channels. Validate with mutagenesis studies (e.g., E518K Cav3.2 mutant) .

Q. What strategies mitigate off-target effects in neuronal studies?

  • Selectivity Profiling : Screen against related targets (e.g., Cav1.2, Nav1.5) using fluorescence-based ion flux assays .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. Block toxic pathways (e.g., CYP3A4-mediated oxidation) with chemical inhibitors .
  • In Silico Toxicity Prediction : Use platforms like ADMET Predictor™ to flag hepatotoxicity or hERG inhibition risks early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.